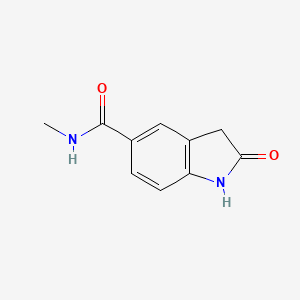
N-methyl-2-oxoindoline-5-carboxamide
説明
N-methyl-2-oxoindoline-5-carboxamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-methyl-2-oxoindoline-5-carboxamide is a chemical compound featuring a unique oxindole structure, comprising an indole and a ketone functionality. It has garnered attention in medicinal chemistry because of its potential biological activities, especially in cancer research.
Scientific Research Applications
Anticancer Agent Research indicates that this compound exhibits significant cytotoxicity toward various human cancer cell lines. Its mechanism of action involves activating procaspase-3, which is critical in the apoptotic pathway, affecting both extrinsic and intrinsic apoptotic pathways, suggesting its potential as an anticancer agent. Studies have indicated that it may possess good oral bioavailability, enhancing its therapeutic appeal.
- Interaction studies Interaction studies have demonstrated that this compound can engage with multiple biological targets, influencing pathways associated with cell survival and apoptosis. Its ability to activate procaspase-3 highlights its role in promoting programmed cell death in cancer cells, suggesting potential use in targeted cancer therapies.
Structural Similarity
Several compounds share structural similarities with this compound, each exhibiting unique properties and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-methyl-2-pyridone-5-carboxamide | Pyridine ring instead of indole | Metabolite associated with renal toxicity |
| N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide | Thiophene ring addition | Notable cytotoxicity towards cancer cells |
| 2-Oxoindole derivatives | Variations in substituents on the indole | Diverse biological activities including anticancer effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-2-oxoindoline-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation of substituted indole precursors with methylamine under reflux conditions. For example, describes a reflux procedure using acetic acid and sodium acetate to form indole-carboxamide derivatives, with yields dependent on stoichiometry and reaction time (3–5 hours). Purification via recrystallization from DMF/acetic acid mixtures is critical to achieving >90% purity . Optimization of temperature and solvent polarity (e.g., switching from ethanol to DMF) can mitigate side reactions like N-alkylation byproducts .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for confirming the methyl group at the indoline nitrogen and the carboxamide moiety. Liquid Chromatography-Mass Spectrometry (LC/MS) is used to verify molecular ions (e.g., [M+H]⁺) and detect impurities, as demonstrated in for bromo-fluoro analogs . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), particularly when isolating intermediates like 5-fluoroindoline-2-carboxylic acid derivatives .
Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound derivatives?
- Methodological Answer : Enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays) are standard. highlights Mycobacterium growth inhibition studies using analogs like N-(1-adamantylethyl)-4,6-difluoroindole-2-carboxamide, with IC₅₀ values determined via serial dilution and microplate readers . Dose-response curves and statistical validation (e.g., p < 0.05) are critical for reproducibility.
Advanced Research Questions
Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding affinities to targets like serotonin receptors. emphasizes pharmacophore modeling to identify critical hydrogen-bonding motifs (e.g., carboxamide-oxo interactions) . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP and polar surface area (PSA) can prioritize analogs with improved blood-brain barrier permeability .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or structural impurities. notes that fluorinated analogs exhibit divergent activities against Mycobacterium strains due to membrane permeability differences. Validating results across multiple assays (e.g., comparing MIC in broth vs. agar) and characterizing batch-to-batch purity via LC/MS are essential . Meta-analyses of literature data, adjusting for variables like solvent (DMSO vs. PBS), can clarify trends.
Q. How can regioselectivity challenges in functionalizing the indoline ring be addressed during synthesis?
- Methodological Answer : Bromination or fluorination at the 5-position (as in ) requires careful control of electrophilic conditions. Directed ortho-metalation (DoM) using lithium bases or Pd-catalyzed C-H activation can enhance regioselectivity. For example, achieves 5-bromo-7-fluoro substitution via sequential halogenation, monitored by ¹⁹F NMR to confirm positional fidelity .
Q. What are the best practices for optimizing reaction yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Stepwise optimization using Design of Experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). reports a 30% yield improvement for N-(3-chlorobenzoyl) analogs by switching from method A (direct coupling) to method B (acyl chloride intermediates) . In-line analytics (e.g., FTIR for reaction monitoring) reduce bottlenecks in purification.
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
N-methyl-2-oxo-1,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c1-11-10(14)6-2-3-8-7(4-6)5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13) |
InChIキー |
YQACCWOMESUMGD-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC2=C(C=C1)NC(=O)C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














